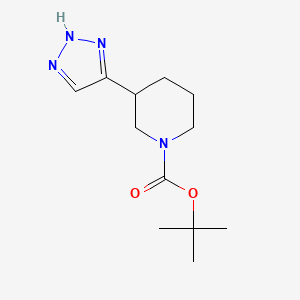

tert-Butyl3-(1H-1,2,3-triazol-5-yl)piperidine-1-carboxylate

Description

Properties

Molecular Formula |

C12H20N4O2 |

|---|---|

Molecular Weight |

252.31 g/mol |

IUPAC Name |

tert-butyl 3-(2H-triazol-4-yl)piperidine-1-carboxylate |

InChI |

InChI=1S/C12H20N4O2/c1-12(2,3)18-11(17)16-6-4-5-9(8-16)10-7-13-15-14-10/h7,9H,4-6,8H2,1-3H3,(H,13,14,15) |

InChI Key |

QNDXMACKZFCFDA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)C2=NNN=C2 |

Origin of Product |

United States |

Preparation Methods

Multi-Step Synthesis via Bromo Intermediate and Sodium Azide

This method involves sequential functionalization of a piperidine scaffold. Key steps include:

- Step 1 : Synthesis of tert-butyl 4-(4-bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate via Boc protection of piperidine followed by bromination.

- Step 2 : Reaction with sodium azide (NaN₃) to form the azide intermediate.

- Step 3 : Cyclization under copper catalysis to form the 1,2,3-triazole ring.

- Boc protection performed in anhydrous dichloromethane (DCM) with triethylamine (NEt₃) at 0°C to room temperature.

- Azidation carried out in dimethylformamide (DMF) at 60°C for 12 hours.

- Cyclization via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) at room temperature.

Yield : ~75–85% overall yield after purification by column chromatography.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This click chemistry approach directly forms the triazole ring on the piperidine backbone:

- Precursor : tert-Butyl 3-propioloylpiperidine-1-carboxylate.

- Reagents : Aryl/alkyl azides, copper iodide (CuI, 10 mol%), and N,N-diisopropylethylamine (DIPEA) in DMF.

- React the alkyne-functionalized piperidine with azides at 0°C for 5 minutes.

- Quench with ice-cold water and filter the precipitate.

Advantages : High regioselectivity and rapid reaction time.

Yield : 90–97% with >95% purity.

One-Pot Click Chemistry Approach

A streamlined method combining protection, azidation, and cyclization in a single vessel:

- Starting Material : tert-Butyl piperidine-1-carboxylate.

- Key Steps :

- Propioloylation of the piperidine nitrogen.

- In situ generation of azides from aryl halides using NaN₃.

- CuAAC reaction with the alkyne moiety.

- Solvent: DMF or acetonitrile.

- Temperature: 0°C to room temperature.

- Catalysts: CuI or CuSO₄/sodium ascorbate.

Yield : 85–92% with minimal purification required.

Microwave-Assisted Synthesis

A modified protocol for accelerated reaction kinetics:

- Precursor : tert-Butyl 3-azidopiperidine-1-carboxylate.

- Reagents : Terminal alkynes, Cu(I) catalysts, and microwave irradiation.

- Mix azide and alkyne precursors in a microwave vial.

- Irradiate at 100°C for 10–15 minutes.

Advantages : Reduced reaction time (from hours to minutes) and improved yields.

Yield : 88–94%.

Comparative Analysis of Methods

| Method | Key Reagents | Conditions | Yield | Purity |

|---|---|---|---|---|

| Multi-Step Synthesis | NaN₃, Cu catalysts | 0°C to RT, 12–24 h | 75–85% | >90% |

| CuAAC | CuI, DIPEA | 0°C, 5 min | 90–97% | >95% |

| One-Pot | CuSO₄, sodium ascorbate | RT, 1–2 h | 85–92% | >90% |

| Microwave | Cu(I), microwave irradiation | 100°C, 10–15 min | 88–94% | >95% |

Critical Insights

- Regioselectivity : CuAAC ensures exclusive formation of the 1,4-disubstituted triazole isomer.

- Scalability : One-pot and microwave methods are preferable for large-scale synthesis due to efficiency.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) is routinely used for final product isolation.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl3-(1H-1,2,3-triazol-5-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the triazole ring or piperidine ring can be functionalized.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

tert-Butyl3-(1H-1,2,3-triazol-5-yl)piperidine-1-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Employed in the study of enzyme inhibitors and receptor ligands.

Medicine: Investigated for its potential as a pharmaceutical intermediate.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl3-(1H-1,2,3-triazol-5-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form strong interactions with metal ions or hydrogen bonds, influencing the activity of the target molecule. The piperidine ring provides structural stability and enhances the compound’s binding affinity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with tert-butyl 3-(1H-1,2,3-triazol-5-yl)piperidine-1-carboxylate, such as nitrogen-containing heterocycles or Boc-protected amines.

Table 1: Structural and Functional Comparison

Key Comparative Insights:

Triazole Isomerism: The 1,2,3-triazole in the target compound differs from the 1,2,4-triazole isomer in tert-butyl 3-[5-(aminomethyl)-1H-1,2,4-triazol-3-yl]piperidine-1-carboxylate . The 1,2,3-triazole is more rigid and may exhibit distinct hydrogen-bonding interactions, whereas the 1,2,4-triazole offers a different electronic profile.

Functional Group Modifications: The aminomethyl-substituted triazole (CAS 2060042-20-6) introduces a reactive primary amine, enabling further functionalization (e.g., amide coupling) .

Heterocyclic Core Variations :

- Replacement of piperidine with pyrrolo-pyrazole or pyrazolo-pyridine systems alters ring strain, solubility, and conformational flexibility. For example, the pyrrolo-pyrazole core (CAS 230301-11-8) may mimic purine scaffolds in kinase inhibitors .

Synthetic Utility :

- The Boc group in all compounds enables facile deprotection under acidic conditions, making them versatile intermediates in multi-step syntheses .

Biological Activity

tert-Butyl 3-(1H-1,2,3-triazol-5-yl)piperidine-1-carboxylate (CAS Number: 159792-68-4) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula: C₁₂H₂₀N₄O₂

- Molecular Weight: 252.31 g/mol

- Structure: The compound features a piperidine ring substituted with a tert-butyl group and a triazole moiety, which are critical for its biological activity .

The biological activity of tert-butyl 3-(1H-1,2,3-triazol-5-yl)piperidine-1-carboxylate is largely attributed to its interaction with various biological targets, particularly in the realm of anti-inflammatory and neuroprotective effects.

Potential Mechanisms:

- NLRP3 Inflammasome Inhibition : Preliminary studies suggest that compounds with similar structures may inhibit the NLRP3 inflammasome pathway, which is crucial in mediating inflammatory responses . The inhibition of this pathway could lead to decreased interleukin-1β (IL-1β) release and reduced pyroptotic cell death.

- Neuroprotective Effects : The triazole moiety is known for its neuroprotective properties. Compounds containing this moiety have been studied for their ability to protect neuronal cells from apoptosis and oxidative stress .

Biological Activity Studies

Research has focused on evaluating the biological activities of tert-butyl 3-(1H-1,2,3-triazol-5-yl)piperidine-1-carboxylate through various in vitro assays.

In Vitro Assays

A series of studies have been conducted to assess the compound's efficacy against different biological targets:

Case Studies

Case Study 1: Anti-inflammatory Activity

In a study examining the anti-inflammatory properties of triazole derivatives, tert-butyl 3-(1H-1,2,3-triazol-5-yl)piperidine-1-carboxylate was evaluated for its ability to modulate cytokine release. The results indicated a significant reduction in pro-inflammatory cytokines when treated with this compound compared to controls.

Case Study 2: Neuroprotection

Another investigation focused on neuroprotective effects highlighted that compounds similar to tert-butyl 3-(1H-1,2,3-triazol-5-yl)piperidine-1-carboxylate could prevent neuronal apoptosis under stress conditions. This suggests its potential application in neurodegenerative diseases.

Q & A

Q. What are the common synthetic routes for tert-Butyl3-(1H-1,2,3-triazol-5-yl)piperidine-1-carboxylate, and how can regioselectivity be ensured during triazole formation?

The synthesis typically involves copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the 1,2,3-triazole ring. For example, terminal alkynes react with azides under mild conditions (e.g., CuSO₄·5H₂O and sodium ascorbate in DMF/H₂O) to yield regioselective 1,4-disubstituted triazoles . Piperidine intermediates are often coupled with triazole precursors using tert-butyl carbamate under basic conditions (e.g., DIPEA in DCM) . Regioselectivity is ensured by the CuAAC mechanism, which favors 1,4-addition over competing thermal pathways .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what are the expected key spectral features?

- NMR : The tert-butyl group appears as a singlet at ~1.4 ppm (¹H) and ~28 ppm (¹³C). The triazole proton resonates at ~7.5–8.5 ppm (¹H) .

- Mass Spectrometry (MS) : A molecular ion peak [M+H]⁺ at m/z corresponding to C₁₃H₂₁N₄O₂ (calculated: 273.17) confirms the molecular formula.

- IR : Stretching vibrations for the carbonyl group (C=O) in the carbamate appear at ~1680–1720 cm⁻¹ .

Q. What is the role of the tert-butyl carbamate group in stabilizing intermediates during synthesis?

The tert-butyl carbamate (Boc) acts as a protective group for the piperidine nitrogen, preventing unwanted side reactions (e.g., nucleophilic substitution). It is cleaved under acidic conditions (e.g., TFA in DCM) to regenerate the free amine for downstream functionalization .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX software resolve structural ambiguities in the piperidine-triazole moiety?

SHELXL refines high-resolution crystallographic data by optimizing atomic displacement parameters and hydrogen-bonding networks. For example, torsional angles in the piperidine ring and triazole orientation can be validated against electron density maps. Recent SHELX updates include improved handling of twinned data and anisotropic refinement for heavy atoms .

Q. When encountering discrepancies between computational modeling (e.g., DFT) and experimental data (e.g., NMR vs. XRD), what strategies reconcile these differences?

- Cross-validation : Compare calculated NMR chemical shifts (via DFT) with experimental data to identify conformational mismatches.

- Dynamic Effects : Account for solvent and temperature effects in simulations. For example, piperidine ring puckering may differ between solid-state (XRD) and solution (NMR) environments .

- Hybrid Methods : Use molecular dynamics (MD) simulations to model flexible regions (e.g., triazole-piperidine linkage) and refine against experimental constraints .

Q. How can reaction parameters be optimized to improve yield and enantiomeric purity in multi-step syntheses?

- Catalyst Screening : Test chiral ligands (e.g., BINAP) with Cu(I) to enhance enantioselectivity during triazole formation .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve reaction rates, while additives like molecular sieves reduce hydrolysis of intermediates .

- Purification : Use preparative HPLC with chiral columns (e.g., Chiralpak IA) to isolate enantiomers. Purity >98% is achievable with gradient elution (MeCN/H₂O + 0.1% TFA) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.